1-Chloro-4-(dimethoxymethoxy)benzene
Description
Properties
CAS No. |
40923-81-7 |
|---|---|
Molecular Formula |
C9H11ClO3 |
Molecular Weight |
202.63 g/mol |
IUPAC Name |
1-chloro-4-(dimethoxymethoxy)benzene |
InChI |
InChI=1S/C9H11ClO3/c1-11-9(12-2)13-8-5-3-7(10)4-6-8/h3-6,9H,1-2H3 |
InChI Key |
SRFJRABJGPZJKK-UHFFFAOYSA-N |
SMILES |
COC(OC)OC1=CC=C(C=C1)Cl |
Canonical SMILES |
COC(OC)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, electronic, and functional differences between 1-Chloro-4-(dimethoxymethoxy)benzene and related chloro-substituted benzene derivatives.
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups: The dimethoxymethoxy group in the target compound donates electrons via resonance, activating the benzene ring for electrophilic substitution. In contrast, nitro (NO₂) and trifluoromethyl (CF₃) groups in related compounds deactivate the ring .
- The dimethoxymethoxy group, while bulky, is less sterically obstructive due to its symmetrical structure.
Preparation Methods
Protection of 4-Chlorophenol with Dimethoxymethane
- Starting Material: 4-Chlorophenol
- Reagents: Dimethoxymethane (also called methoxymethyl ether source), acid catalyst (e.g., para-toluenesulfonic acid or hydrochloric acid)
- Solvent: Typically anhydrous solvents such as dichloromethane or toluene
- Conditions: The reaction is carried out under reflux or mild heating, often under anhydrous conditions to prevent hydrolysis of the protecting group.
- Mechanism: The acid catalyst protonates the dimethoxymethane, generating an electrophilic intermediate that reacts with the phenolic oxygen to form the dimethoxymethyl ether.
This method is widely used due to its simplicity and relatively high yields. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Alternative Method: Use of Chloromethyl Methyl Ether (MOM-Cl)
- Starting Material: 4-Chlorophenol
- Reagents: Chloromethyl methyl ether (MOM-Cl), base such as triethylamine or sodium hydride
- Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane
- Conditions: The reaction is performed at low temperature (0°C to room temperature) to control the reactivity and avoid side reactions.
- Mechanism: The phenol is deprotonated by the base, and the resulting phenolate ion attacks the electrophilic MOM-Cl to form the protected ether.
This method is effective but involves handling toxic and carcinogenic MOM-Cl, requiring strict safety measures.
Detailed Reaction Conditions and Yields
| Method | Reagents & Catalysts | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acid-catalyzed with dimethoxymethane | Dimethoxymethane, p-TsOH or HCl | DCM or toluene | Reflux or 40-70°C | 2-6 hours | 75-90 | Requires anhydrous conditions |
| Base-promoted with MOM-Cl | MOM-Cl, triethylamine or NaH | THF or DCM | 0°C to RT | 1-3 hours | 70-85 | MOM-Cl is toxic; low temp controls side reactions |
Research Findings and Optimization
- Effect of Acid Catalyst: Strong acids such as p-toluenesulfonic acid provide efficient catalysis for dimethoxymethane protection, with minimal side reactions. Weaker acids lead to incomplete conversion.
- Solvent Choice: Non-polar solvents like toluene favor higher yields by minimizing hydrolysis of the protecting group. Polar solvents can accelerate side reactions.
- Temperature Control: Elevated temperatures improve reaction rates but may increase by-products. Maintaining moderate reflux temperatures balances yield and purity.
- Purification: The product is often purified by crystallization or column chromatography. The protected ether is generally stable and can be isolated in high purity.
Analytical Characterization
- NMR Spectroscopy: The presence of dimethoxymethyl group is confirmed by characteristic singlets in the ^1H NMR spectrum at δ ~3.3-3.5 ppm (OCH3 protons) and δ ~5.0-5.5 ppm (OCH2 proton).
- Mass Spectrometry: Molecular ion peak consistent with the molecular weight of this compound confirms the product.
- Infrared Spectroscopy: C-O-C stretching vibrations appear in the range 1050-1150 cm^-1, confirming ether formation.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents & Catalyst | Solvent | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorophenol | Dimethoxymethane, p-TsOH or HCl | DCM or toluene | Reflux, anhydrous | 75-90 | Simple, high yield | Requires anhydrous conditions |
| 2 | 4-Chlorophenol | Chloromethyl methyl ether, base | THF or DCM | 0°C to RT | 70-85 | Effective protection | Toxic reagents, requires careful handling |
Q & A
Basic: What are the common synthetic routes for preparing 1-Chloro-4-(dimethoxymethoxy)benzene?
Methodological Answer:
The synthesis typically involves halogenation and substitution reactions. A standard approach includes:
Halogenation of Benzene Derivatives: Introduction of chlorine at the para position via electrophilic substitution using Cl2/FeCl3.
Methoxymethoxy Group Introduction: Reaction with dimethoxymethyl chloride (CH(OCH3)2Cl) under basic conditions (e.g., NaH or K2CO3) in aprotic solvents like DMF or THF.
Purification: Column chromatography or recrystallization to isolate the product.
Reaction optimization includes controlling temperature (0–50°C) and stoichiometric ratios to minimize side products like di-substituted analogs .
Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Methodological Answer:
Key parameters for optimization:
- Catalysts: Lewis acids (e.g., BF3·Et2O) enhance electrophilic substitution efficiency .
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize intermediates, reducing byproduct formation.
- Temperature Control: Lower temperatures (0–25°C) suppress competing reactions like over-halogenation.
- Substrate Protection: Temporary protection of reactive sites (e.g., silylation) improves regioselectivity.
A representative study achieved 85% yield using 1.2 equiv dimethoxymethyl chloride at 20°C in DMF .
Basic: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
Core techniques include:
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions and purity. Key signals:
- Aromatic protons: δ 6.8–7.2 ppm (doublets, J=8.5 Hz).
- Dimethoxymethoxy group: δ 3.3–3.5 ppm (singlet for OCH3).
- Mass Spectrometry (MS): ESI-MS or EI-MS for molecular ion ([M]<sup>+</sup> at m/z 216) and fragmentation patterns.
- HPLC: Purity assessment using C18 columns with UV detection (λ=254 nm) .
Advanced: How can researchers resolve spectral ambiguities in the <sup>13</sup>C NMR analysis of this compound?
Methodological Answer:
Ambiguities arise from overlapping signals or dynamic effects. Strategies include:
- DEPTQ NMR: Differentiates CH3, CH2, and quaternary carbons. The dimethoxymethoxy group shows two distinct OCH3 signals at δ 55–57 ppm.
- Variable Temperature (VT) NMR: Reduces signal broadening caused by rotational hindrance in the dimethoxymethoxy group.
- COSY and HSQC: Correlate <sup>1</sup>H-<sup>13</sup>C couplings to assign aromatic carbons (δ 115–130 ppm) .
Basic: What biological activity screening methods are applicable to this compound?
Methodological Answer:
Standard assays include:
- Antimicrobial Testing: Disk diffusion or MIC assays against S. aureus and E. coli.
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50.
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases.
Preliminary data from analogs (e.g., 1-Chloro-4-[difluoromethoxy]benzene) show IC50 values of 15–30 µM in cancer models .
Advanced: How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound?
Methodological Answer:
SAR strategies:
Derivatization: Synthesize analogs with varied substituents (e.g., replacing OCH3 with CF3) to probe electronic effects.
Molecular Docking: Simulate interactions with target proteins (e.g., topoisomerase II) using AutoDock Vina.
Pharmacophore Mapping: Identify critical functional groups (e.g., chloro for DNA intercalation).
A study on chloro-methoxybenzene derivatives revealed enhanced activity with electron-withdrawing groups at the para position .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of vapors (TLV: 1 ppm).
- PPE: Nitrile gloves, safety goggles, and lab coats.
- Spill Management: Absorb with vermiculite and neutralize with 10% NaOH.
- Storage: In amber glass under inert atmosphere (N2) at 4°C to prevent hydrolysis .
Advanced: How can researchers mitigate risks from hazardous intermediates during large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Real-time monitoring via inline FTIR to detect unstable intermediates (e.g., chlorinated quinones).
- Quench Protocols: Immediate addition of Na2S2O3 to neutralize excess Cl2.
- Waste Stream Treatment: Activated carbon filtration to remove halogenated byproducts.
Industrial-scale safety data for analogs recommend pressure-controlled reactors to prevent exothermic runaway .
Basic: What computational tools predict the reactivity of this compound in coupling reactions?
Methodological Answer:
- DFT Calculations: Gaussian or ORCA software to model frontier orbitals (HOMO/LUMO) and predict sites for Suzuki-Miyaura coupling.
- Retrosynthesis AI: Tools like Pistachio or Reaxys propose feasible routes using known reaction templates.
- Solvent Polarity Models: COSMO-RS predicts solvent effects on reaction rates .
Advanced: How can contradictions in reported reaction yields for halogenated benzene derivatives be resolved?
Methodological Answer:
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.
- Reproducibility Checks: Replicate experiments with controlled humidity (<30%) to exclude moisture interference.
- Isotopic Labeling: <sup>18</sup>O tracing in methoxymethoxy groups clarifies competing hydrolysis pathways.
A 2023 study resolved yield discrepancies (50–80%) by standardizing solvent drying protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
